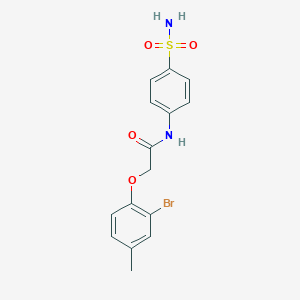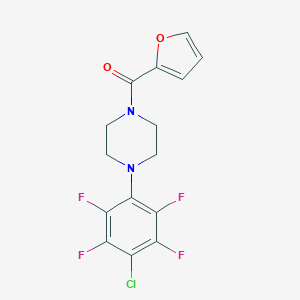
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2009 and has since been investigated for its anti-cancer properties.
Mécanisme D'action
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide acts as a selective inhibitor of c-Met, which is a receptor tyrosine kinase that plays a key role in the regulation of cell growth, survival, and migration. By inhibiting the activity of c-Met, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide prevents the activation of downstream signaling pathways that are involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has significant anti-tumor activity in vitro and in vivo, particularly in the treatment of metastatic melanoma. It has also been shown to inhibit the growth and migration of other cancer cell lines, such as lung cancer and breast cancer. In addition to its anti-cancer effects, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide in lab experiments is its specificity for c-Met, which allows for targeted inhibition of the protein kinase. However, one limitation is that it may not be effective in all types of cancer, as c-Met activation is not a universal feature of all cancer cells.
Orientations Futures
There are several potential future directions for research involving 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide. One area of interest is the development of combination therapies that incorporate 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide in the treatment of other diseases, such as idiopathic pulmonary fibrosis. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide and its potential for use in personalized medicine.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with sodium hydride, followed by the reaction of the resulting intermediate with 4-aminobenzenesulfonamide. The final step involves the acetylation of the resulting product with acetic anhydride. The overall yield of the synthesis is approximately 60%.
Applications De Recherche Scientifique
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its anti-cancer properties, particularly in the treatment of metastatic melanoma. It has been shown to inhibit the activity of the protein kinase c-Met, which is involved in the growth and metastasis of cancer cells. In addition to its anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and idiopathic pulmonary fibrosis.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10-2-7-14(13(16)8-10)22-9-15(19)18-11-3-5-12(6-4-11)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTNWGKJYCPJRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-chlorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B505792.png)
![Methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B505794.png)
![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B505795.png)
![Methyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505797.png)
![Methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B505800.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B505801.png)


![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505807.png)
![2-(4-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B505808.png)
![Propyl 2-(4-morpholinyl)-5-[(phenoxyacetyl)amino]benzoate](/img/structure/B505810.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B505811.png)